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Compound of Interest

Compound Name: (2R,4S)-2,4-Azetidinedimethanol

CAS No.: 1016232-95-3

Cat. No.: B8117217

Get Quote

Executive Summary
(2R,4S)-2,4-Azetidinedimethanol (CAS: Derived from precursor 146543-95-1) represents a

high-value "meso-trick" scaffold in modern medicinal chemistry. Unlike its C2-symmetric trans-

isomers ((2S,4S) or (2R,4R)), the (2R,4S) isomer is cis-configured and meso. It possesses an

internal plane of symmetry that renders it achiral in its native state but highly pro-chiral.

Why this matters: This scaffold offers a unique opportunity for desymmetrization.[1] By

selectively functionalizing one of the two equivalent hydroxymethyl arms, researchers can

generate enantiopure building blocks with defined absolute stereochemistry from an achiral

precursor. This allows for the creation of rigidified amino acid isosteres, novel lipidated cations,

and constrained peptidomimetics that modulate LogP and metabolic stability (t1/2) more

effectively than pyrrolidine or piperidine analogs.

Structural Significance & Physicochemical Profile[2]
[3]
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The azetidine ring introduces significant ring strain (~25 kcal/mol), which alters the pKa of the

ring nitrogen and changes the vector analysis of attached substituents compared to larger

rings.

Table 1: Comparative Physiochemical Properties

Property
(2R,4S)-2,4-
Azetidinedimethan
ol

Proline Analogs
(Pyrrolidine)

Impact on Drug
Design

Ring Strain ~25.4 kcal/mol ~5.4 kcal/mol
Increased reactivity;

rigid vector projection.

LogP (Calc) -1.2 to -0.8 -0.5 to 0.2
Lowers lipophilicity;

improves solubility.

N-C-C Angle ~90° ~104°
Alters hydrogen bond

acceptor directionality.

Stereochemistry Meso (cis) Chiral

Ideal for

desymmetrization

strategies.[2]

Metabolic Stability
High (oxidative

resistance)
Moderate

Reduced liability for

P450 oxidation at

-carbons.

Synthetic Access & Quality Control
Precursor Sourcing: The most reliable route involves the reduction of cis-azetidine-2,4-

dicarboxylic acid (or its dimethyl ester). Safety Note: Azetidines are strained rings.[3] While

stable, they can undergo ring-opening polymerization in the presence of strong Lewis acids or

under high thermal stress.

Protocol A: Reduction of cis-Azetidine-2,4-dicarboxylic
acid
Objective: To generate the meso-diol scaffold.
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Reagents:cis-1-Cbz-azetidine-2,4-dicarboxylic acid dimethyl ester (1.0 eq), LiBH4 (4.0 eq),

THF (anhydrous).

Setup: Flame-dried 2-neck round bottom flask under Argon atmosphere.

Procedure:

Dissolve starting ester in dry THF (0.2 M). Cool to 0°C.[4]

Add LiBH4 (2.0 M in THF) dropwise over 20 minutes. Exothermic reaction.

Allow to warm to Room Temperature (RT) and stir for 12 hours.

Quench: Cool to 0°C. Add sat. NH4Cl dropwise until bubbling ceases.

Extraction: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over

Na2SO4.

Purification: Flash column chromatography (MeOH/DCM 1:9).

QC Criteria:

1H NMR (DMSO-d6): Look for symmetry. The two hydroxymethyl -CH2- protons should

appear as equivalent signals (unless diastereotopic splitting is resolved).

TLC: High polarity (Rf ~0.2 in 10% MeOH/DCM).

Functionalization Strategies: The Desymmetrization
Protocol[1]
This is the critical step for generating chiral value. By breaking the symmetry of the meso

compound, you create two distinct chiral centers simultaneously.

Protocol B: Enzymatic Desymmetrization (Mono-
acetylation)
Objective: To create (2R,4S)-2-(acetoxymethyl)-4-(hydroxymethyl)azetidine enantiomerically

enriched.
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Mechanism: Lipases (e.g., Pseudomonas cepacia lipase or Candida antarctica lipase B) can

distinguish between the pro-R and pro-S arms of the meso-diol.

Substrate: N-Cbz-(2R,4S)-2,4-azetidinedimethanol.

Solvent: Vinyl acetate (acts as both solvent and acyl donor).

Catalyst: Immobilized Lipase PS-C (Amano).

Procedure:

Suspend substrate (100 mg) and Lipase PS-C (50 mg) in Vinyl acetate (5 mL).

Incubate at 30°C with orbital shaking (200 rpm).

Monitoring: Monitor by chiral HPLC (Chiralpak AD-H, Hexane/IPA) every 2 hours.

Termination: Filter off the enzyme when conversion reaches 50-55% (kinetic resolution

logic applies, though theoretically, desymmetrization can reach 100%, over-acylation to

the di-acetate is a risk).

Result: The product is a mono-acetate with high ee (>95%). The unreacted "arm" is now

chemically distinct from the acetylated arm.

Workflow Visualization: From Meso to Chiral Lead
The following diagram illustrates the logic flow from the achiral precursor to a differentiated

chiral scaffold.
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Caption: Workflow for converting meso-(2R,4S)-azetidine into chiral building blocks via

enzymatic desymmetrization.

Applications in Drug Discovery[2][7][8][9][10]
Case Study 1: Peptidomimetics (Gamma-Turn Inducers)
The cis-2,4-substitution pattern forces the backbone substituents into a specific spatial

arrangement that mimics the

-turn of peptides.

Application: Replace a Proline-Glycine segment in a bioactive peptide with the (2R,4S)-

azetidine scaffold.

Chemistry: Oxidize the free alcohol (from Protocol B) to the carboxylic acid. Deprotect the

amine. Couple into the peptide chain using standard HATU/DIPEA conditions.

Benefit: The rigid azetidine ring locks the conformation, reducing the entropic penalty of

binding to the receptor.

Case Study 2: Dopamine Transporter Inhibitors
Research indicates that 2,4-disubstituted azetidines can act as potent inhibitors of monoamine

transporters.

Design: The (2R,4S) scaffold allows for the projection of two hydrophobic aromatic groups

(via ether linkages on the methanols) in a cis-orientation, mimicking the spatial arrangement

of specific uptake inhibitors like benztropine but with a lower molecular weight and different

solubility profile.

Decision Logic: When to use (2R,4S)-Azetidine?
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Drug Design Goal
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Caption: Decision matrix for selecting azetidine scaffolds over traditional proline/pyrrolidine

mimics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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